(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one
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Overview
Description
(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one is an organic compound characterized by its unique structure, which includes two 4-nitrophenyl groups attached to a piperidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-nitrobenzaldehyde and 1-propylpiperidin-4-one.
Condensation Reaction: The key step involves a condensation reaction between 4-nitrobenzaldehyde and 1-propylpiperidin-4-one in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like ethanol or methanol.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as continuous flow reactors and automated chromatography systems.
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, ethanol.
Reduction: Potassium permanganate, chromium trioxide, acetic acid.
Substitution: Nitric acid, sulfuric acid, acetic anhydride.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Nitro derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the design of inhibitors or modulators of specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer or infectious diseases, due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one involves its interaction with specific molecular targets. The nitro groups and the piperidinone core can form hydrogen bonds and other interactions with proteins or nucleic acids, potentially inhibiting their function. This compound may also interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]-1-propylpiperidin-4-one: Similar structure but with methyl groups instead of nitro groups.
(3E,5E)-3,5-bis[(4-chlorophenyl)methylidene]-1-propylpiperidin-4-one: Similar structure but with chloro groups instead of nitro groups.
(3E,5E)-3,5-bis[(4-hydroxyphenyl)methylidene]-1-propylpiperidin-4-one: Similar structure but with hydroxy groups instead of nitro groups.
Uniqueness
The presence of nitro groups in (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This compound’s ability to undergo specific reactions, such as reduction to amino derivatives, distinguishes it from similar compounds with different substituents.
Properties
Molecular Formula |
C22H21N3O5 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one |
InChI |
InChI=1S/C22H21N3O5/c1-2-11-23-14-18(12-16-3-7-20(8-4-16)24(27)28)22(26)19(15-23)13-17-5-9-21(10-6-17)25(29)30/h3-10,12-13H,2,11,14-15H2,1H3/b18-12+,19-13+ |
InChI Key |
NOZCLEYRJPFYGD-KLCVKJMQSA-N |
Isomeric SMILES |
CCCN1C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C1 |
Canonical SMILES |
CCCN1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C1 |
Origin of Product |
United States |
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